3-Nitro-1-fluoranthenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115664-54-5 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-nitrofluoranthen-1-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)12-7-3-6-10-9-4-1-2-5-11(9)16(14)15(10)12/h1-8,18H |
InChI Key |
LFZOEZZSTIDRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitro 1 Fluoranthenol and Its Analogs
Established Laboratory Synthesis Routes for 3-Nitro-1-fluoranthenol
The laboratory synthesis of this compound is primarily approached through the electrophilic nitration of a 1-fluoranthenol (B12647778) precursor. The success of this synthesis hinges on controlling the regioselectivity of the nitration to favor substitution at the C3 position.
Regioselective Nitration Strategies for Fluoranthenol Precursors
The directing effect of the hydroxyl group on the fluoranthene (B47539) skeleton is paramount in guiding the incoming nitro group. In electrophilic aromatic substitution reactions, a hydroxyl group is a potent activating, ortho-, para-directing substituent. sparkl.me For the 1-fluoranthenol precursor, the positions ortho (C2) and para (C9) to the hydroxyl group would be electronically activated. However, the inherent reactivity of the fluoranthene nucleus also plays a crucial role. Electrophilic attack on the parent fluoranthene molecule, such as in Friedel-Crafts acylation, preferentially occurs at the C3 position, which is considered the most nucleophilic site. researchgate.net This suggests that the final regiochemical outcome of the nitration of 1-fluoranthenol will be a result of the interplay between the directing effect of the hydroxyl group and the intrinsic reactivity of the fluoranthene system.
To achieve nitration at the C3 position, the strategy must leverage the inherent reactivity of this site while managing the strong ortho-directing influence of the C1-hydroxyl group. The choice of nitrating agent and reaction conditions is therefore critical. Traditional nitration using a mixture of nitric acid and sulfuric acid is often aggressive and can lead to a mixture of isomers and over-nitration. researchgate.net Milder nitrating agents are often preferred to enhance regioselectivity.
Reaction Conditions and Optimization Parameters
The optimization of reaction conditions is essential to maximize the yield of the desired this compound and minimize the formation of unwanted isomers (like 2-nitro-1-fluoranthenol and 9-nitro-1-fluoranthenol) and dinitrated byproducts. Key parameters to optimize include the choice of nitrating agent, solvent, temperature, and reaction time.
Metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), have been used for the regioselective mononitration of phenols, offering a milder alternative to mixed acids. thieme-connect.de The use of such reagents in a suitable solvent like tetrahydrofuran (B95107) (THF) could provide a viable route. thieme-connect.de Another approach involves using reagents like ammonium (B1175870) nitrate (NH₄NO₃) with a solid acid catalyst such as potassium bisulfate (KHSO₄), which has been shown to favor ortho-nitration in phenols. rsc.org
The following table, based on data from analogous nitration reactions of phenolic compounds, illustrates how different conditions can influence product distribution.
| Nitrating System | Substrate | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | Phenol | - | 20 | 2-Nitrophenol (B165410), 4-Nitrophenol (B140041) | ~50-60 (total) | researchgate.net |
| Cu(NO₃)₂·3H₂O | 2-Methylphenol | THF | 60 | 2-Methyl-4-nitrophenol, 2-Methyl-6-nitrophenol | 85 (total) | thieme-connect.de |
| NH₄NO₃/KHSO₄ | 4-Bromophenol | Acetonitrile (B52724) | Reflux | 4-Bromo-2-nitrophenol | 92 | rsc.org |
| Fuming HNO₃ | m-Xylene | - | Ambient | 4-Nitro-m-xylene | ~80 | frontiersin.org |
For the synthesis of this compound, a systematic variation of these parameters would be necessary to find the optimal conditions that favor substitution at the C3 position. This would likely involve starting with mild conditions and gradually increasing reactivity while monitoring the product distribution via techniques like HPLC or GC-MS.
Development of Novel Synthetic Approaches for this compound
Recent advances in chemical synthesis have emphasized the development of more sustainable and efficient methods. These principles can be applied to the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
Green chemistry seeks to reduce the environmental impact of chemical processes. rsc.org For the nitration of 1-fluoranthenol, this could involve several strategies:
Alternative Nitrating Agents: Using less hazardous nitrating agents than traditional mixed acids is a key goal. Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, have been employed for the ipso-nitration of arylboronic acids, offering a solvent-free and catalyst-free option under mild conditions. organic-chemistry.org Another approach is the use of solid-supported reagents, like bismuth nitrate on clay, which can facilitate easier work-up and reduce waste. encyclopedia.pub
Catalytic Systems: Employing catalytic systems can reduce the amount of reagents needed. For instance, the combination of metal acetylacetonates (B15086760) (e.g., Fe(acac)₃) and P₂O₅ with nitric acid has been shown to be effective for the regioselective nitration of some aromatic compounds. scirp.org
Alternative Energy Sources: The use of microwave irradiation or ultrasonication can accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption. frontiersin.org Photochemical nitration, using UV radiation in the presence of a nitrite (B80452) source, represents another green approach that can operate under mild conditions. researchgate.net A recent development involves mechanochemistry, using ball milling with a benign organic nitrating agent, which minimizes solvent use and enhances energy efficiency. rsc.org
The table below summarizes some green nitration methods that could be adapted for the synthesis of this compound.
| Method | Nitrating Agent/System | Key Advantages | Applicable Substrates | Reference |
|---|---|---|---|---|
| Mechanochemistry | Dinitrosaccharin/Lewis Acid | Solvent-minimized, energy-efficient | Alcohols, Arenes | rsc.org |
| Photochemical Nitration | NaNO₂/UV light | Mild conditions, aqueous medium | Phenol, Salicylic Acid | researchgate.net |
| Ionic Liquid-based | [Dsim]NO₃ | Solvent and catalyst-free | Arylboronic acids | organic-chemistry.org |
| Solid-supported Reagent | Bismuth Nitrate/Clay | Easy work-up, mild conditions | Polycyclic Aromatic Hydrocarbons | encyclopedia.pub |
Stereochemical Considerations in Related Nitrated Fluoranthenol Synthesis
While this compound itself is not chiral, the principles of stereoselective synthesis become relevant when considering derivatives of fluoranthenol or related polycyclic aromatic systems that may possess chiral elements, such as axial chirality or stereocenters in substituents. Stereoselective synthesis refers to a reaction that produces an unequal mixture of stereoisomers. rsc.org
The introduction of a nitro group into a chiral, non-racemic fluoranthenol derivative could proceed with diastereoselectivity, where the existing chirality influences the approach of the electrophile. Although direct examples for nitrated fluoranthenols are scarce, the synthesis of chiral PAHs containing other functionalities is an active area of research. For example, palladium-catalyzed cyclotrimerization of aryne precursors has been used to create highly distorted and chiral PAHs with stable stereochemistry. researchgate.net The development of catalytic asymmetric methods, such as those used for creating chiral spirooxindoles, provides a conceptual framework for how stereoselectivity could be achieved in the functionalization of complex aromatic systems. rsc.org If a fluoranthenol precursor contained a chiral auxiliary or a pre-existing stereocenter, the nitration step could potentially lead to a diastereomeric mixture of products, and the reaction conditions would need to be optimized to favor the formation of the desired stereoisomer.
Preparation of Isotopically Labeled this compound for Research Applications
Isotopically labeled compounds, particularly with stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are invaluable tools in analytical chemistry and metabolic studies. nih.govisotope.com They are often used as internal standards in quantitative mass spectrometry to correct for analyte loss during sample preparation and analysis.
The synthesis of isotopically labeled this compound would start with a labeled precursor.
Deuterium Labeling: A common strategy for preparing deuterated PAHs is the reductive deuteration of a suitable precursor followed by aromatization. For example, a partially saturated fluoranthene derivative could be treated with deuterium gas (D₂) over a catalyst. Alternatively, starting with a deuterated building block in a de novo synthesis of the fluoranthene skeleton is also a viable, albeit more complex, approach. Fluoranthene-d₁₀ is commercially available and could potentially be functionalized, though this is often challenging. isotope.com
Carbon-13 Labeling: The synthesis of uniformly ¹³C-labeled (U-¹³C) PAHs, including fluoranthene, has been achieved starting from U-¹³C-benzene. nih.gov This involves a multi-step synthetic sequence to build the polycyclic system from smaller labeled fragments. Once the ¹³C-labeled 1-fluoranthenol precursor is obtained, it can be nitrated using the methods described previously to yield the desired labeled this compound.
These labeled analogs are crucial for accurately quantifying the parent compound in complex matrices and for elucidating its metabolic fate and environmental pathways.
Synthesis of Reference Standards and Analogs for Analytical Validation
The accurate identification and quantification of environmental contaminants and their metabolites are fundamental to modern toxicology and environmental chemistry. Nitrated polycyclic aromatic hydrocarbons (NPAHs) and their hydroxylated derivatives (OH-NPAHs) are classes of compounds of significant interest due to their prevalence as atmospheric pollutants and their potential biological activity. The development of robust analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), for detecting these compounds in complex matrices like air particulate matter or biological fluids, is critically dependent on the availability of high-purity analytical reference standards.
The synthesis of this compound serves as a case study in the targeted chemical preparation of a specific, and often challenging, OH-NPAH isomer for use as a certified reference material. Unlike isomers that can be formed through direct electrophilic substitution on a readily available precursor, the meta relationship between the nitro (-NO₂) and hydroxyl (-OH) groups in this compound necessitates a multi-step, regiocontrolled synthetic strategy. The route must be designed to unambiguously place the functional groups at the C1 and C3 positions of the fluoranthene core, ensuring the production of a single, pure isomer.
A plausible and chemically sound pathway to achieve this involves a sequence of nitration, selective reduction, and functional group interconversion, starting from the parent hydrocarbon, fluoranthene. This approach circumvents the regioselectivity issues that would arise from attempting to directly nitrate 1-fluoranthenol, where the ortho-, para-directing nature of the hydroxyl group would favor the formation of 2-nitro and 4-nitro isomers.
The detailed synthetic sequence for preparing this compound is outlined below.
Synthetic Route to this compound
Dinitration of Fluoranthene: The synthesis begins with the dinitration of fluoranthene. This reaction typically employs a potent nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid. The reaction yields a complex mixture of dinitrofluoranthene isomers, from which the key intermediate, 1,3-dinitrofluoranthene (B12425), must be isolated.
Isomer Separation: Due to the formation of multiple isomers in the dinitration step, rigorous purification is required. The isolation of pure 1,3-dinitrofluoranthene is accomplished using chromatographic techniques, most commonly silica (B1680970) gel column chromatography, which separates the isomers based on their differing polarities.
Chemoselective Monoreduction: This is a critical step where one of the two nitro groups is selectively reduced to an amino group. Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic solution are effective for the chemoselective reduction of one nitro group in a dinitroaromatic compound, yielding 1-amino-3-nitrofluoranthene. The choice of reagent and reaction conditions is optimized to maximize the yield of the mono-amino product while minimizing the formation of the diamino derivative.
Diazotization: The resulting 1-amino-3-nitrofluoranthene is then converted into a diazonium salt. This is achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid, at a reduced temperature (typically 0–5 °C) to ensure the stability of the diazonium intermediate.
Hydrolysis to Phenol: The final step involves the conversion of the diazonium salt to the target phenol. The aqueous acidic solution containing the diazonium salt is gently warmed, causing the evolution of nitrogen gas (N₂) and the nucleophilic substitution of the diazonium group with a hydroxyl group from the water solvent. This reaction yields the final product, this compound.
Final Purification: To meet the stringent purity requirements (>99%) for an analytical reference standard, the crude product is subjected to final purification, typically via recrystallization from a suitable solvent or preparative HPLC.
The following interactive table summarizes the synthetic pathway for this compound.
| Step | Precursor | Key Reagents & Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | Fluoranthene | Fuming HNO₃ / H₂SO₄ | 1,3-Dinitrofluoranthene (in a mixture of isomers) | Introduction of nitro groups onto the aromatic core. |
| 2 | Dinitrofluoranthene Isomer Mixture | Silica Gel Column Chromatography | Pure 1,3-Dinitrofluoranthene | Isolation of the required C1, C3-disubstituted intermediate. |
| 3 | 1,3-Dinitrofluoranthene | Na₂S or (NH₄)₂S, aq. Ethanol | 1-Amino-3-nitrofluoranthene | Selective reduction of one nitro group to an amine. |
| 4 | 1-Amino-3-nitrofluoranthene | NaNO₂, H₂SO₄/H₂O, 0–5 °C | 3-Nitrofluoranthen-1-yl-diazonium salt | Conversion of the amino group into a diazonium salt, a versatile intermediate. |
| 5 | 3-Nitrofluoranthen-1-yl-diazonium salt | H₂O, Heat (Δ) | This compound | Hydrolysis of the diazonium salt to form the target hydroxyl group. |
| 6 | Crude this compound | Recrystallization or Preparative HPLC | High-Purity this compound (>99%) | Final purification to achieve analytical standard grade. |
Synthesis of Isomeric Analogs
The synthesis of isomeric analogs, such as 2-Nitro-1-fluoranthenol, is also crucial for analytical validation to confirm the identity of unknown peaks in chromatograms and to study structure-activity relationships. The synthesis of this particular analog is more straightforward due to the electronic directing effects of the hydroxyl group.
In contrast to the 3-nitro isomer, the synthesis of 2-Nitro-1-fluoranthenol can be achieved by the direct nitration of 1-fluoranthenol. The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution. Therefore, nitration of 1-fluoranthenol with a milder nitrating agent (e.g., dilute nitric acid in acetic acid) will preferentially yield a mixture of 2-Nitro-1-fluoranthenol and 4-Nitro-1-fluoranthenol, which can then be separated chromatographically.
The following interactive table outlines a typical synthesis for the 2-nitro-1-fluoranthenol analog.
| Step | Precursor | Key Reagents & Conditions | Product(s) | Purpose |
|---|---|---|---|---|
| 1 | 1-Fluoranthenol | Dilute HNO₃ in Acetic Acid | Mixture of 2-Nitro-1-fluoranthenol and 4-Nitro-1-fluoranthenol | Direct electrophilic nitration guided by the -OH directing group. |
| 2 | Isomer Mixture | Silica Gel Column Chromatography | Pure 2-Nitro-1-fluoranthenol | Isolation of the desired 2-nitro isomer for use as a reference standard. |
These controlled synthetic methodologies highlight the necessity of tailored chemical strategies to produce specific isomers of complex molecules like OH-NPAHs. The successful synthesis and purification of compounds such as this compound are indispensable for advancing research in environmental monitoring and human exposure assessment.
Table of Compounds Mentioned
| Compound Name |
|---|
| 1,3-Dinitrofluoranthene |
| 1-Amino-3-nitrofluoranthene |
| 1-Fluoranthenol |
| 2-Nitro-1-fluoranthenol |
| This compound |
| 4-Nitro-1-fluoranthenol |
Formation Mechanisms of 3 Nitro 1 Fluoranthenol in Environmental Systems
Atmospheric Formation Pathways of Nitrated Fluoranthenols, Including 3-Nitro-1-fluoranthenol
The atmosphere is a primary medium where parent PAHs undergo transformations to form nitrated and oxygenated derivatives. The formation pathways are broadly categorized into gas-phase photochemical reactions and heterogeneous reactions on the surface of particulate matter.
Gas-phase reactions are driven by sunlight and involve highly reactive radical species. The dominant daytime oxidant is the hydroxyl radical (OH), while the nitrate (B79036) radical (NO₃) is the key oxidant at night. nih.gov
Research has extensively shown that the gas-phase reactions of fluoranthene (B47539) with OH or NO₃ radicals, in the presence of nitrogen oxides (NOₓ), lead predominantly to the formation of 2-nitrofluoranthene. nih.govnih.gov This formation proceeds via a two-step mechanism: first, the radical (OH or NO₃) adds to the fluoranthene molecule, followed by the addition of nitrogen dioxide (NO₂) and subsequent elimination of water (H₂O) or nitric acid (HNO₃). nih.govoregonstate.edu The established selectivity of this gas-phase mechanism for the 2-position isomer means that it is not considered a significant formation pathway for 3-substituted nitrofluoranthenes or their hydroxylated derivatives like this compound. nih.govnih.gov
Heterogeneous reactions, which occur on the surface of atmospheric particles (e.g., soot, dust), are a critical pathway for the formation of certain nitro-PAH isomers that are not produced in the gas phase. nih.gov Laboratory studies have demonstrated that the reaction of particle-bound fluoranthene with dinitrogen pentoxide (N₂O₅), a nighttime source of NO₃ radicals and a nitrating agent itself, yields a distinct mixture of nitrofluoranthene isomers, including 3-nitrofluoranthene (B1196665) as a major product, along with 1-, 7-, and 8-nitrofluoranthene. nih.govnih.gov
The proposed mechanism for this surface-mediated reaction is believed to differ from the gas-phase radical-initiated pathway. It likely involves an electrophilic nitration reaction following the adsorption of N₂O₅ onto the particle surface. nih.govresearchgate.net This pathway is considered the primary atmospheric source of 3-nitrofluoranthene.
The formation of the hydroxyl group to yield this compound in this context could occur through two plausible routes:
Nitration of pre-existing fluoranthenol: Fluoranthene can be oxidized to form hydroxylated derivatives (fluoranthenols). If 1-fluoranthenol (B12647778) is present on the particle surface, it could undergo heterogeneous nitration at the 3-position.
Oxidation of 3-nitrofluoranthene: The 3-nitrofluoranthene formed on the particle surface could undergo subsequent oxidation by other atmospheric oxidants (e.g., O₃, OH radicals) to introduce a hydroxyl group at the 1-position.
| Formation Pathway | Reactants | Key Products | Relevance to this compound |
| Gas-Phase Photochemical | Fluoranthene (gas) + OH/NO₃ + NOₓ | 2-Nitrofluoranthene | Not a significant pathway for the 3-nitro isomer. nih.govnih.gov |
| Heterogeneous | Fluoranthene (particle-bound) + N₂O₅ | 3-, 8-, 7-, 1-Nitrofluoranthene | Primary atmospheric formation route for the 3-nitrofluoranthene precursor. nih.govnih.gov |
Formation during Combustion Processes and Thermal Decomposition
Combustion of organic materials, such as fossil fuels and biomass, is a major source of PAHs and their derivatives. The extreme conditions within combustion engines and industrial furnaces provide an environment ripe for the formation of complex nitrated and oxygenated compounds.
Pyrolysis is the thermal decomposition of materials at elevated temperatures in an oxygen-deficient environment. During the pyrolysis and combustion of carbon-based materials, PAH fragments can recombine to form larger, more complex structures. ntnu.no In the presence of nitrogen from the fuel or the air (as N₂), nitrogen oxides (NOₓ) are formed at high temperatures. These NOₓ species can then react with PAHs and their precursors within the combustion zone to form nitro-PAHs. ntnu.noaaqr.org The simultaneous presence of oxygen and hydrogen radicals can also lead to the formation of hydroxylated PAHs. Therefore, it is plausible that this compound can be formed directly during pyrolytic processes where both nitration and hydroxylation reactions occur.
The yield and profile of nitrated and oxygenated PAHs from combustion are highly dependent on the specific conditions of the process. Studies have identified 3-nitrofluoranthene as a primary pollutant emitted directly from diesel combustion. nih.gov The formation of these derivatives is influenced by several key factors:
Temperature: Higher temperatures can increase the formation of parent PAHs, but also their subsequent nitration and oxidation. The formation of thermal NOₓ, a key precursor for nitration, increases significantly at temperatures above 1300°C. ntnu.no
Oxygen Level: The amount of available oxygen affects combustion efficiency and the formation of both NOₓ and oxygenated PAHs. In some industrial processes, lower oxygen levels have been correlated with increased formation of substituted PAHs. ntnu.no
Fuel Composition: The nitrogen content of the fuel can contribute to the formation of "fuel NOₓ", providing a nitrogen source for nitration reactions even at lower temperatures.
Residence Time: Longer residence times in the high-temperature zone can lead to more extensive chemical reactions, potentially increasing the formation of more complex derivatives.
| Combustion Parameter | Effect on Nitro/Oxy-PAH Formation |
| Temperature | Increases formation of parent PAHs and thermal NOₓ, leading to higher potential for nitration. ntnu.no |
| Oxygen Concentration | Complex role; can influence both the completeness of combustion and the availability of NOₓ and oxygen radicals. ntnu.no |
| Fuel Nitrogen Content | Higher nitrogen content can increase the formation of "fuel NOₓ", a precursor for nitration. |
| Flue Gas Recirculation | Can increase the concentration of substituted PAHs by altering oxygen levels and residence times. ntnu.no |
Secondary Formation within Environmental Compartments
Beyond the atmosphere, this compound can be formed through secondary chemical or biological transformations in other environmental media, such as water and soil. These compartments can host unique reaction conditions not found in the atmosphere.
A significant pathway for secondary formation is through aqueous-phase reactions within cloud droplets, fog, or wet aerosols. sdu.edu.cn Aromatic compounds like phenols and PAHs can partition from the gas phase into the aqueous phase, where they can be nitrated. copernicus.org The photolysis of dissolved nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions in water by sunlight generates a suite of potent nitrating agents, including the •NO₂ radical. nih.gov These photogenerated species can react with dissolved fluoranthene or its hydroxylated precursors to form nitrated products. The presence of water and dissolved oxidants could facilitate both the nitration and hydroxylation steps, leading to the formation of this compound. sdu.edu.cn
In soil and sediment, microbial activity plays a key role in the transformation of PAHs. mdpi.com Bacteria and fungi can metabolize PAHs, often introducing hydroxyl groups as an initial step in their degradation pathways. This biological hydroxylation could transform fluoranthene into 1-fluoranthenol, which may then be susceptible to abiotic nitration by nitrating agents present in the soil or water, leading to the formation of this compound.
Environmental Occurrence and Distribution Research of 3 Nitro 1 Fluoranthenol
Presence in Terrestrial Systems: Soil and VegetationThere is no available information regarding the presence of 3-Nitro-1-fluoranthenol in soil or vegetation.
Soil Contamination Levels and Profiles
Generally, higher concentrations of nitro-PAHs are expected in urban and industrialized areas due to greater sources of parent PAHs and atmospheric nitrogen oxides. The profile of nitro-PAHs in soil can also be influenced by post-depositional transformation processes. While specific contamination levels for this compound are yet to be determined, the following table illustrates a hypothetical contamination profile based on typical findings for related nitro-PAH compounds in various soil environments.
Hypothetical Soil Contamination Levels of this compound
| Site Type | Assumed Concentration Range (ng/g dry weight) | Dominant Sources of Parent PAHs |
|---|---|---|
| Urban | 1.5 - 15.0 | Vehicular emissions, industrial activities |
| Industrial | 5.0 - 50.0 | Specific industrial processes (e.g., smelting, coking) |
| Rural | 0.1 - 2.0 | Long-range atmospheric transport, biomass burning |
Note: The data in this table is hypothetical and intended for illustrative purposes due to the absence of specific research data for this compound.
Observations of this compound in Plant Samples (Environmental Uptake)
Direct observational data on the uptake and accumulation of this compound in plant species are currently unavailable in scientific literature. Nevertheless, research on parent PAHs and some nitro-PAHs provides a basis for understanding the potential pathways of plant contamination. Plants can absorb these compounds through two primary routes: root uptake from contaminated soil and foliar uptake through direct deposition of atmospheric particles and gases onto leaf surfaces.
For many semi-volatile organic compounds, including PAHs, foliar uptake is considered a more significant pathway than root uptake, especially in areas with high atmospheric concentrations. The extent of uptake and accumulation is dependent on various factors, including the plant species, leaf morphology (e.g., waxiness, surface area), and the lipophilicity of the compound. Given the molecular structure of this compound, it is anticipated to have a moderate to high potential for bioaccumulation in plant tissues, particularly in the waxy cuticle of leaves.
The following table presents a hypothetical scenario for the bioaccumulation of this compound in different plant tissues, based on general findings for other nitro-PAHs.
Hypothetical Bioaccumulation of this compound in Plant Tissues
| Plant Species | Tissue | Assumed Concentration Range (ng/g dry weight) | Primary Uptake Pathway |
|---|---|---|---|
| Pine (Pinus sp.) | Needles | 2.0 - 25.0 | Foliar |
| Oak (Quercus sp.) | Leaves | 1.5 - 20.0 | Foliar |
| Lettuce (Lactuca sativa) | Leaves | 0.5 - 10.0 | Foliar and Root |
Note: The data in this table is hypothetical and intended for illustrative purposes due to the absence of specific research data for this compound.
Global and Regional Environmental Monitoring Programs Incorporating this compound
A comprehensive review of major global and regional environmental monitoring programs reveals that this compound is not currently included as a target analyte in routine monitoring. Programs such as the Global Environment Monitoring System (GEMS) and various national-level air and soil monitoring networks tend to focus on a priority list of parent PAHs and other legacy pollutants.
The exclusion of this compound and many other nitro-PAHs from these programs is likely due to several factors, including:
Analytical Challenges: The analysis of nitro-PAHs can be more complex and costly than that of their parent compounds.
Lack of Regulatory Standards: Without established environmental quality standards for these compounds, there is less impetus for their inclusion in routine monitoring.
Emerging Concern: Nitro-PAHs are still considered emerging contaminants, and the full scope of their environmental impact is an active area of research.
While not part of routine monitoring, specific research campaigns and academic studies have begun to investigate the presence of a wider range of nitro-PAHs in various environmental matrices. These studies are crucial for building a case for the potential inclusion of compounds like this compound in future monitoring efforts, should their prevalence and toxicity warrant it. There is a clear need for further research to establish the occurrence and concentration levels of this compound to inform decisions about its inclusion in environmental monitoring programs.
Analytical Methodologies for the Detection and Quantification of 3 Nitro 1 Fluoranthenol
Sample Preparation Techniques for Diverse Environmental Matrices
Effective sample preparation is paramount to isolate 3-Nitro-1-fluoranthenol and other OH-NPAHs from interfering substances present in environmental samples, thereby enhancing the accuracy and sensitivity of subsequent analyses. The choice of technique depends on the matrix (e.g., water, air particulate matter, biological tissues) and the physicochemical properties of the analyte.
The extraction of OH-NPAHs from environmental samples often employs advanced techniques to achieve high recovery rates and reduce solvent consumption.
Solid-Phase Extraction (SPE): This is a widely used technique for pre-concentrating nitro-PAHs and their derivatives from aqueous samples. tandfonline.comacs.org For compounds like this compound, reversed-phase SPE cartridges, such as those packed with octadecylsilica (C18) or styrene-divinylbenzene (XAD-2), are effective. acs.org After passing the sample through the sorbent, the retained analytes are eluted with a small volume of an organic solvent like methylene (B1212753) chloride or acetonitrile (B52724). acs.org Studies on 3-nitrofluoranthene (B1196665) in water have demonstrated that SPE using C18 sorbent with methylene chloride as the eluent can yield recoveries ranging from 76% to 97%. acs.org
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE/PLE is an automated technique that uses elevated temperatures and pressures to extract analytes from solid or semi-solid samples quickly and with less solvent than traditional methods like Soxhlet extraction. nih.gov This method has been successfully applied to the extraction of PAHs and their nitro-derivatives from environmental solids. nih.gov For a compound like this compound in soil or particulate matter, a common solvent system would be a mixture of n-hexane and dichloromethane (B109758).
Liquid-Liquid Extraction (LLE): LLE is a conventional method that can be applied to aqueous samples. For instance, in the analysis of PAHs and their derivatives in biological samples like bronchoalveolar lavage fluid, repeated extraction with a mixture of n-hexane and dichloromethane (4:1) has been utilized. acs.org This technique is also applicable for extracting 3-nitrofluoranthene from water samples using methylene chloride. cas.cz
The following table summarizes the application of these extraction techniques for related nitro-aromatic compounds.
| Extraction Method | Matrix | Target Analyte(s) | Typical Solvents | Recovery (%) | Reference |
| SPE | Tap Water | 1-Nitronaphthalene, 2-Nitrofluorene | Methylene Chloride | 88 - 100 | tandfonline.com |
| SPE (C18) | Aquatic Samples | 3-Nitrofluoranthene, 1-Nitropyrene | Methylene Chloride | 76 - 97 | acs.org |
| LLE | BAL Fluid | Nitro-PAHs, Oxy-PAHs | n-Hexane/Dichloromethane | Not Reported | acs.org |
| LLE | River Water | 3-Nitrofluoranthene | Not Specified | >90 | cas.cz |
Following extraction, the resulting solution often contains a complex mixture of co-extracted substances that can interfere with chromatographic analysis. Cleanup and fractionation steps are therefore essential to purify the extract.
For complex samples like airborne particulate extracts or biological tissues, a multi-step cleanup is common. A typical strategy involves:
Enzymatic Hydrolysis: In biological samples (e.g., urine, fish bile), OH-NPAHs are often present as glucuronide or sulfate (B86663) conjugates. nih.gov Enzymatic hydrolysis using β-glucuronidase/arylsulfatase is a necessary step to release the free hydroxylated form of the analyte before extraction. nih.gov This step is critical for accurately quantifying the total concentration of compounds like this compound.
Column Chromatography: Silica (B1680970) gel chromatography is frequently used to fractionate extracts based on polarity. nih.govacs.org A less polar solvent mixture, such as n-hexane and dichloromethane, can be used to elute parent PAHs and less polar derivatives, while more polar fractions containing OH-NPAHs are eluted subsequently with a more polar solvent system. nih.gov For example, bioassay-directed fractionation of air particulate extracts has successfully used silica columns to isolate fractions containing mutagenic hydroxylated nitro-polycyclic compounds. researchgate.net
Solid-Phase Extraction (SPE) Cleanup: SPE can also be used for cleanup. After initial extraction, the extract can be passed through a combination of C18 and silica cartridges to remove interfering compounds. nih.gov
Chromatographic Separation Techniques Applied to this compound Analysis
Chromatography is the core of the analytical process, separating this compound from other structurally similar compounds prior to detection. Both gas and liquid chromatography are employed for the analysis of nitro- and hydroxy-PAHs.
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For polar analytes like OH-NPAHs, derivatization is often required to improve thermal stability and chromatographic behavior. epa.gov
Derivatization: The hydroxyl group of this compound makes it polar and prone to interactions with active sites in the GC system, which can lead to poor peak shape and reduced sensitivity. epa.gov To overcome this, a derivatization step is typically performed to convert the hydroxyl group into a less polar, more volatile ether or ester. A common derivatizing agent for hydroxylated PAHs is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which creates a trimethylsilyl (B98337) (TMS) ether. researchgate.net
GC Columns and Conditions: A non-polar or semi-polar capillary column, such as a DB-5ms or Rxi-5Sil-MS (both typically (5%-phenyl)-methylpolysiloxane), is commonly used for the separation of derivatized OH-NPAHs. acs.org A typical temperature program starts at a lower temperature (e.g., 80-90°C) and ramps up to a high temperature (e.g., 310-320°C) to elute the wide range of PAHs and their derivatives. acs.orgnih.gov
The table below shows typical GC conditions used for the analysis of related compounds.
| Instrument | Column | Carrier Gas | Temperature Program | Application | Reference |
| GC-MS | DB-17ms (30m x 0.25mm x 0.25µm) | Helium (1.0 mL/min) | Not specified | Analysis of acetylated hair dye ingredients (including nitrophenols) | chemicalbook.com |
| GC-MS/MS | Rxi-5Sil-MS (60m x 0.25mm x 0.25µm) | Helium | 80°C (2 min) -> 180°C -> 310°C (20 min) | Analysis of Nitro-PAHs in biological fluids | acs.org |
| GC-MS | Not Specified | Helium | 90°C (1 min) -> 150°C -> 250°C -> 320°C (5 min) | Analysis of Oxy-PAHs in biological fluids | acs.org |
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar and thermally labile compounds like this compound without the need for derivatization. nih.govgoogle.com
Reversed-Phase LC: The most common mode for separating NPAHs and OH-PAHs is reversed-phase HPLC. tandfonline.com A C18 column is typically used, providing separation based on the hydrophobicity of the analytes. tandfonline.comacs.org
Mobile Phase: The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. researchgate.net For a group of ten nitro-PAH isomers, a gradient elution with acetonitrile and water was able to achieve separation. oup.com
High-Resolution Systems: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which employ columns with smaller particle sizes, allows for faster analyses and higher separation efficiency compared to conventional HPLC. nih.gov
The following table details LC conditions used for the separation of related compounds.
| Instrument | Column | Mobile Phase | Detection | Application | Reference |
| HPLC | C18 | Acetonitrile/Water | Fluorescence | NPAHs in water | tandfonline.com |
| HPLC-HRMS | C18 | Acetonitrile/Water with Formic Acid | Orbitrap-MS | OH-PAHs and NPAHs in surface water | researchgate.netsemanticscholar.org |
| µLC | C18 (5µm) | 65% Acetonitrile in Water | UV | Nitro-PAHs in aquatic samples | acs.org |
| HPLC | Alkylamide-type RP | Not Specified | Fluorescence | OH-PAHs in urine | nih.gov |
Spectrometric Detection and Identification of this compound
Mass spectrometry (MS), coupled with either GC or LC, is the definitive technique for the identification and quantification of trace levels of environmental contaminants like this compound. cas.cznih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with GC, MS provides both qualitative (mass spectrum) and quantitative (peak area) data. Electron Ionization (EI) is a common ionization source, but it can cause extensive fragmentation. For nitroaromatic compounds, Negative Chemical Ionization (NCI) is often more sensitive and selective, as it tends to produce a strong molecular ion or a characteristic fragment from the loss of a nitro group. researchgate.net Bioassay-directed fractionation studies have utilized both EI and NCI GC/MS to identify hydroxylated nitro-PAHs in air particulate extracts. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing polar, non-volatile compounds. google.com Common ionization sources include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov For the analysis of nitro-PAHs, APCI in negative ion mode has been shown to produce strong [M-H]⁻ precursor ions. oup.com
Tandem Mass Spectrometry (MS/MS): LC-MS/MS enhances selectivity and sensitivity by isolating a precursor ion (e.g., the molecular ion of this compound) and fragmenting it to produce specific product ions. This technique, often performed on triple quadrupole or ion trap mass spectrometers, significantly reduces background noise and allows for confident identification in complex matrices. acs.org
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high-resolution, accurate mass measurements. researchgate.net This allows for the determination of the elemental composition of an unknown peak, which is invaluable for identifying novel metabolites or environmental transformation products like this compound. researchgate.netsemanticscholar.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches
Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of nitro-PAHs due to its high sensitivity and specificity. In MS analysis, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For a compound like this compound, this allows for the determination of its molecular weight.
Tandem mass spectrometry (MS/MS) offers an even higher degree of specificity, which is crucial for distinguishing between isomers and reducing matrix interference. longdom.org In an MS/MS experiment, a specific precursor ion (for instance, the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and the resulting product ions are then analyzed in a second mass analyzer. wikipedia.org This process of collision-induced dissociation (CID) creates a characteristic fragmentation pattern that serves as a structural fingerprint for the analyte. uab.edu
Loss of NO (30 u)
Loss of NO₂ (46 u)
Loss of HNO₂ (47 u)
Loss of H₂O (18 u) , particularly for hydroxylated species. nih.gov
These fragmentation pathways are utilized in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes for quantitative analysis, providing excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. longdom.org
Table 1: Illustrative MS/MS Transitions for Related Nitro-Aromatic Compounds This table provides examples of MS/MS transitions used for the analysis of other nitro-aromatic compounds to illustrate the analytical principle, as specific data for this compound is not documented in the reviewed sources.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Reference |
|---|---|---|---|---|
| 1-Nitropyrene | 246.1 [M-H]⁻ | 216.1 | NO | Current time information in Madison County, US. |
| 9-Nitroanthracene | 224.1 [M-H]⁻ | 194.1 | NO | Current time information in Madison County, US. |
| 3-Nitro-L-tyrosine | 225.0 [M-H]⁻ | 179.0 | NO₂ | nih.gov |
| 2,4-Dinitrophenol | 183.0 [M-H]⁻ | 153.0 | NO | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of unknown or trace-level compounds by providing a highly accurate mass measurement, typically to four or five decimal places. bioanalysis-zone.com This accuracy allows for the determination of a unique elemental formula, as each formula has a distinct exact mass due to the mass defect of its constituent atoms. iitrpr.ac.in
For this compound (C₁₆H₈FNO₃), the ability of HRMS to distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) is a significant advantage. bioanalysis-zone.comwm.edu This is particularly valuable in complex environmental samples where numerous PAH derivatives may be present. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve the mass resolution required for this purpose. iitrpr.ac.inwaters.com The combination of accurate mass measurement with MS/MS fragmentation data (HR-MS/MS) provides the highest level of confidence in structural elucidation. waters.com
Table 2: Calculated Exact Masses of Potentially Co-eluting Isobars This table demonstrates the principle of how HRMS can distinguish between compounds with the same nominal mass. Note that this compound has a unique elemental composition.
| Compound Name | Elemental Formula | Nominal Mass | Monoisotopic (Exact) Mass |
|---|---|---|---|
| This compound | C₁₆H₈FNO₃ | 277 | 277.04882 |
| Example Isobar 1 | C₁₅H₁₁N₃O₃ | 277 | 277.07950 |
| Example Isobar 2 | C₁₈H₁₅O₃ | 277 | 277.10267 |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis
To analyze complex mixtures, mass spectrometers are typically coupled with a chromatographic separation technique. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the analyte's properties, such as volatility and thermal stability. d-nb.info
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For some nitro-PAHs, GC provides excellent separation and low detection limits. aaqr.org However, the analysis of polar, hydroxylated compounds like this compound by GC can be challenging due to potential interactions with the GC column and poor peak shape. researchgate.net To overcome this, a derivatization step is often required to convert the polar hydroxyl group into a less polar, more volatile derivative, for instance, through silylation or acetylation. mdpi.com While effective, derivatization adds a step to sample preparation and can introduce variability. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is often the preferred method for analyzing polar, less volatile, and thermally labile compounds like hydroxylated nitro-PAHs. d-nb.inforesearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, providing robust separation of isomers. researchgate.net Coupling LC with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification without the need for derivatization. nih.gov The development of an LC-MS/MS method involves optimizing the mobile phase composition, column chemistry, and MS/MS parameters (e.g., precursor/product ion transitions, collision energy) to achieve the desired separation and sensitivity. d-nb.info
Method Validation and Quality Assurance/Quality Control (QA/QC) in this compound Analysis
To ensure that analytical results are reliable, accurate, and reproducible, the chosen analytical method must be rigorously validated. nih.goveurachem.org Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. npra.gov.my Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). sepscience.com
Key Method Validation Parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pom.go.id
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a linear regression analysis of at least five standards, and the correlation coefficient (r²) should ideally be >0.99. pom.go.id
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 80-120%. mdpi.com
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability, intermediate precision). nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. sepscience.comd-nb.info
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1 or is the lowest point on the calibration curve that meets accuracy and precision criteria. sepscience.comd-nb.info
Quality assurance and quality control (QA/QC) procedures are implemented in routine analysis to ensure the continued performance of the validated method. This includes the regular analysis of method blanks, spiked samples, certified reference materials (if available), and calibration standards to monitor for contamination, accuracy, and instrument performance. mdpi.commdpi.com
Table 3: Typical Method Validation Parameters for Nitro-PAH Analysis by LC-MS/MS This table provides representative performance data from published methods for related nitro-aromatic compounds to illustrate typical validation results. Specific validated data for this compound is not available in the reviewed literature.
| Parameter | Typical Acceptance Criteria | Example Value (for related compounds) | Reference |
|---|---|---|---|
| Linearity (r²) | > 0.99 | > 0.995 | researchgate.net |
| Accuracy (% Recovery) | 80 - 120% | 83 - 102% | researchgate.net |
| Precision (% RSD) | < 15-20% | 5.2 - 16.7% | researchgate.net |
| LOD | S/N ≥ 3 | 0.03 - 6.0 µg/L | researchgate.net |
| LOQ | S/N ≥ 10 | 0.09 - 20.0 µg/L | researchgate.netmdpi.com |
Degradation and Transformation Mechanisms of 3 Nitro 1 Fluoranthenol in Environmental Compartments
Photodegradation Pathways of 3-Nitro-1-fluoranthenol
Photodegradation, or the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from the environment. For this compound, this can occur through direct absorption of sunlight or via indirect reactions with photochemically generated reactive species.
Direct photolysis involves the absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent chemical breakdown. The rate and efficiency of this process are dependent on the compound's absorption spectrum and the intensity of solar radiation. Nitroaromatic compounds are known to undergo photolysis, and the presence of the fluoranthene (B47539) structure suggests that this compound would absorb light in the UV-A and visible regions of the solar spectrum. The photolysis of gas-phase nitrophenols has been identified as a potential source of nitrous acid in the atmosphere. researchgate.net This process is initiated by intramolecular hydrogen transfer from the hydroxyl group to the nitro group. researchgate.net While the exact photoproducts of this compound are unknown, studies on other nitro-PAHs suggest potential reactions such as the reduction of the nitro group to a nitroso or amino group, or cleavage of the aromatic rings.
The half-life of a compound undergoing direct photolysis can vary significantly based on environmental conditions. For instance, the predicted summer-time direct photolysis half-life for 3-Nitro-1,2,4-triazol-5-one (NTO) at 40° N latitude is 2.3 days. nih.gov For 2-nitrophenol (B165410) and 4-nitrophenol (B140041) in atmospheric water droplets, the half-life for direct photolysis can be on the order of days, with 4-nitrophenol photolyzing more rapidly than 2-nitrophenol under summertime irradiation conditions. unito.it
Table 1: Predicted Photodegradation Parameters for Analogous Compounds
| Compound | Environmental Compartment | Predicted Half-life | Key Factors |
|---|---|---|---|
| 3-Nitro-1,2,4-triazol-5-one (NTO) | Aquatic | 2.3 days (summer) | Solar irradiance |
| 2-Nitrophenol (2NP) | Atmospheric Aqueous Phase | ~5.4 days (summer) | pH, light intensity |
This table presents data for analogous compounds to infer the potential behavior of this compound.
Indirect photodegradation occurs when a compound reacts with highly reactive chemical species that are formed in the environment through the action of sunlight. Key among these are reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).
Hydroxyl radicals are powerful, non-selective oxidants that can react rapidly with a wide range of organic molecules. In the case of this compound, •OH radicals could attack the aromatic rings, leading to hydroxylation and potential ring cleavage. cnr.it The reaction with hydroxyl radicals is often a major removal mechanism for nitrophenols in the atmospheric aqueous phase. researchgate.net For some fluoroquinolones, reactions with •OH enhance the formation of transformation products from decarboxylation and sidechain oxidation pathways. nih.gov
Biotransformation and Biodegradation Research on this compound
Microbial activity is a critical driver of the environmental fate of many organic compounds. While direct studies on the biodegradation of this compound are lacking, the extensive research on the microbial degradation of nitroaromatic compounds and PAHs provides a strong basis for understanding its potential biotransformation pathways.
The biodegradation of nitroaromatic compounds can proceed under both aerobic and anaerobic conditions. cswab.org A common initial step in the microbial degradation of these compounds is the reduction of the nitro group. nih.gov This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. researchgate.net For example, under anaerobic conditions, 3-Nitro-1,2,4-triazol-5-one (NTO) can be microbially reduced to 3-amino-1,2,4-triazol-5-one (ATO) if an electron donor is available. nih.gov
Following the initial reduction of the nitro group, the resulting amino-fluoranthenol could undergo further degradation. This might involve hydroxylation of the aromatic rings, followed by ring cleavage. The degradation of the parent compound, fluoranthene, has been studied, and various bacterial and fungal species are known to break it down, although often slowly. The degradation pathway of p-nitrophenol has been shown to involve the initial removal of the nitro group, forming hydroquinone, which is then further metabolized. researchgate.net
Table 2: Potential Metabolites of this compound Based on Analogous Compound Degradation
| Putative Metabolite | Precursor Compound Class | Metabolic Reaction |
|---|---|---|
| 3-Amino-1-fluoranthenol | Nitroaromatic | Nitro reduction |
| 3-Hydroxylamino-1-fluoranthenol | Nitroaromatic | Partial nitro reduction |
| Dihydroxynitrofluoranthene | Nitrophenol | Ring hydroxylation |
This table presents hypothetical metabolites based on established degradation pathways of structurally similar compounds.
A key class of enzymes involved in the initial steps of nitroaromatic biodegradation is the nitroreductases. These enzymes catalyze the reduction of the nitro group to an amino group, typically using NADH or NADPH as an electron donor. nih.govrug.nl Nitroreductases have been identified in a wide variety of microorganisms and are of interest for their potential applications in bioremediation. researchgate.net
The activity of nitroreductases can lead to the detoxification of nitroaromatic compounds, as the resulting aromatic amines are often less toxic and more amenable to further degradation. omicsonline.org Azoreductase enzymes have also been shown to possess nitroreductase activity, efficiently converting nitroaromatic compounds to their corresponding amines under aerobic conditions. omicsonline.org An azoreductase from Lysinibacillus sphaericus was found to selectively reduce the nitro group of various nitrophenols and nitrobenzaldehydes. researchgate.net It is highly probable that microbial nitroreductases would be capable of transforming this compound.
Chemical Transformation Processes in Aqueous and Solid Phases
In addition to photodegradation and biodegradation, this compound may undergo other chemical transformations in the environment. In aqueous phases, such as atmospheric water droplets, reactions with other chemical species can be significant. For instance, the reaction with nitrate (B79036) radicals (•NO₃) during nighttime can be a removal pathway for some nitrophenols, although it is generally considered less important than daytime reactions with •OH and direct photolysis. unito.it
In solid phases, such as soil and sediment, the fate of this compound will be influenced by sorption processes. The compound is likely to bind to organic matter, which can affect its bioavailability and susceptibility to degradation. The presence of other chemicals in the soil or sediment matrix can also influence its transformation. For example, the degradation of fluoranthene in soil can be enhanced by the presence of other compounds that stimulate microbial activity.
Hydrolysis and Solvolysis Studies
No specific studies on the hydrolysis or solvolysis of this compound were found. Hydrolysis is a key degradation pathway for many organic compounds in aquatic environments, involving the reaction with water that can lead to the breakdown of the substance. Solvolysis is a more general process where the solvent, which could be water or another substance, is the nucleophile. The rate of these reactions is influenced by factors such as pH, temperature, and the chemical structure of the compound. For nitroaromatic compounds, the presence of the nitro group can influence the reactivity of the molecule. However, without experimental data for this compound, any discussion of its stability in relation to hydrolysis and solvolysis would be purely speculative.
Oxidation and Reduction Reactions (Non-Biological)
Information regarding the non-biological oxidation and reduction of this compound is also absent from the available literature. Oxidation reactions in the environment can be initiated by photochemically produced reactive species like hydroxyl radicals. Reduction reactions, particularly of the nitro group, are also a critical transformation pathway for nitroaromatic compounds, often leading to the formation of amino derivatives. The redox potential of this compound and its susceptibility to environmental oxidants and reductants have not been documented.
Sorption and Sequestration Behavior in Environmental Media
The interaction of chemical compounds with soil and sediment is a crucial factor in determining their environmental mobility and bioavailability. This behavior is typically investigated through sorption and sequestration studies.
Adsorption to Mineral Surfaces and Organic Matter
There are no available studies that quantify the adsorption of this compound to mineral surfaces or organic matter. Such studies would typically determine key parameters like the organic carbon-water (B12546825) partition coefficient (Koc) and the soil-water partition coefficient (Kd). These coefficients are essential for predicting how the compound will distribute between the solid and aqueous phases in soil and sediment. The molecular structure of this compound, with its polycyclic aromatic hydrocarbon backbone and polar nitro and hydroxyl groups, suggests it may have complex sorption behavior, but this has not been experimentally verified.
Mobility and Leaching Potential in Soils
Without data on its sorption characteristics and persistence, the mobility and leaching potential of this compound in soils cannot be assessed. The potential for a chemical to move through the soil profile and reach groundwater is dependent on its solubility, its affinity for soil particles, and its degradation rate. Models used to predict leaching potential require empirical data that is currently unavailable for this specific compound.
Computational and Theoretical Investigations of 3 Nitro 1 Fluoranthenol
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of molecules like 3-Nitro-1-fluoranthenol. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on related mononitrated fluoranthenes, such as 3-nitrofluoranthene (B1196665), have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311+G(d,p), to optimize molecular geometries and predict vibrational spectra. researchgate.netdaneshyari.com For 3-nitrofluoranthene, calculations have predicted a non-planar structure due to steric interactions. daneshyari.com Similar non-planarity would be expected for this compound due to the presence of the nitro group.
| Compound | DFT Functional | Basis Set | Key Findings |
|---|---|---|---|
| 3-Nitrofluoranthene | B3LYP | 6-311+G(d,p) | Non-planar geometry, good agreement between calculated and experimental vibrational frequencies. daneshyari.com |
| Mononitrated Fluoranthenes | B3LYP / PBE0 | 6-311+G(d,p) | Correlation between nitro group vibrational frequencies and mutagenicity. researchgate.net |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. researchgate.net
For mononitrated fluoranthenes, the HOMO-LUMO energy gaps have been predicted to be in the range of 3.5-3.8 eV. researchgate.net Specifically, 3-nitrofluoranthene has one of the smallest energy gaps among its isomers, suggesting higher reactivity. researchgate.net The presence of a hydroxyl group in this compound is expected to raise the HOMO energy level due to the electron-donating nature of the -OH group, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to 3-nitrofluoranthene.
| Compound | Predicted HOMO-LUMO Gap (eV) |
|---|---|
| Fluoranthene (B47539) | 3.99 researchgate.net |
| 1-Nitrofluoranthene | 3.52 researchgate.net |
| 2-Nitrofluoranthene | 3.72 researchgate.net |
| 3-Nitrofluoranthene | 3.50 researchgate.net |
| 7-Nitrofluoranthene | 3.81 researchgate.net |
| 8-Nitrofluoranthene | 3.71 researchgate.net |
Reaction Mechanism Predictions and Kinetic Modeling for Environmental Processes
Theoretical models are crucial for predicting how pollutants like this compound behave in the environment, including their transformation and degradation pathways.
Simulation of Atmospheric Oxidation and Nitration Pathways
The atmospheric fate of PAHs is largely determined by their reactions with oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). nih.gov Theoretical studies on the OH-initiated atmospheric oxidation of fluoranthene have shown that the main products include fluoranthols, fluoranthones, and nitro-fluoranthenes. nih.govbohrium.com The atmospheric lifetime of fluoranthene, as determined by OH radicals, is estimated to be about 0.69 days. nih.govbohrium.com
For this compound, its atmospheric degradation would likely be initiated by OH radical attack. The presence of both a nitro and a hydroxyl group would influence the reaction pathways. The hydroxyl group could direct further oxidation, while the existing nitro group influences the electronic properties of the aromatic system. The formation of additional nitrated and oxygenated derivatives is a plausible outcome.
Theoretical Studies on Degradation Intermediates
The degradation of PAHs can proceed through various intermediates. In the case of fluoranthene oxidation, ring-opening and ring-retaining products are formed. nih.govbohrium.com For this compound, theoretical studies would be necessary to identify the specific degradation intermediates. It is plausible that intermediates could include quinones, diols, and other oxygenated derivatives, which are known metabolites and degradation products of PAHs. nih.gov The stability and reactivity of these intermediates would dictate the subsequent degradation steps and the final products released into the environment.
Molecular Dynamics Simulations to Understand Environmental Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide insights into how pollutants interact with environmental components like soil, water, and soot particles.
MD simulations have been used to investigate the interaction of PAHs with soot, revealing that π-π van der Waals forces are the primary mechanism of adsorption. nih.gov The partitioning of PAHs between water and soot is influenced by the size, planarity, and aromaticity of the PAH molecule. nih.gov Other MD studies have explored the solubility of PAHs in supercritical water and their potential release from asphalt (B605645) pavements. researchgate.netresearchgate.net
For this compound, MD simulations could be employed to model its adsorption to soil organic matter, its partitioning in water-sediment systems, and its potential for bioaccumulation. The presence of the polar hydroxyl and nitro groups would significantly influence its interaction with polar and non-polar environmental matrices compared to the parent fluoranthene molecule. These functional groups would likely increase its solubility in water and alter its adsorption characteristics on surfaces.
Advanced Research Topics and Future Directions for 3 Nitro 1 Fluoranthenol Studies
Exploration of Undiscovered Formation or Degradation Byproducts of 3-Nitro-1-fluoranthenol
A significant knowledge gap exists regarding the complete lifecycle of this compound in the environment. Its formation and degradation can lead to a variety of transformation products that may also be of environmental concern.
Formation Byproducts: this compound is formed through the nitration of fluoranthene (B47539), a process that can occur during incomplete combustion or through atmospheric reactions with nitrogen oxides. acs.orgnih.gov Research should focus on identifying other isomers and multi-substituted nitro- and nitro-oxy-fluoranthenol species that may be formed concurrently. The specific conditions of formation (e.g., gas-phase vs. particle-associated reactions, presence of different oxidants) likely influence the profile of byproducts. acs.org
Degradation Byproducts: The environmental fate of this compound is governed by processes such as photolysis, chemical oxidation, and microbial degradation. Each of these pathways can generate a cascade of new chemical entities.
Photodegradation: Exposure to sunlight can lead to the transformation of this compound. Research is needed to identify the resulting photoproducts, which could include hydroxylated and quinone-type derivatives.
Biotic and Abiotic Degradation: Microbial metabolism may lead to the reduction of the nitro group to an amino group, forming 3-Amino-1-fluoranthenol. nih.gov Further degradation could involve ring cleavage, producing smaller, more polar compounds. The potential for the formation of persistent and toxic metabolites through these degradation pathways requires thorough investigation.
A major challenge in this area is the lack of analytical standards for potential byproducts. The synthesis of suspected metabolites is a critical step to enable their unambiguous identification and quantification in environmental samples. lookchem.comgoogle.comgoogle.com
Integration of this compound Data into Comprehensive Environmental Transport and Fate Models
To predict the environmental distribution and persistence of this compound, it is essential to incorporate it into multimedia environmental models. nih.govfrontiersin.org These models simulate the movement and transformation of chemicals in air, water, soil, and biota.
A primary hurdle for modeling is the scarcity of fundamental physicochemical data for this compound. nih.govepa.gov Key parameters that need to be experimentally determined or accurately estimated include:
| Physicochemical Property | Importance in Environmental Modeling |
| Vapor Pressure | Governs the partitioning between the gas and particulate phases in the atmosphere. |
| Water Solubility | Influences its transport in aquatic systems and bioavailability. |
| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation in organisms. nih.gov |
| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | Describes its tendency to sorb to soil and sediment. |
| Henry's Law Constant | Determines the partitioning between air and water. |
Once these data are available, this compound can be incorporated into existing fate and transport models for PAHs and other persistent organic pollutants (POPs). nih.govfrontiersin.org This will allow for simulations of its long-range transport potential, identification of accumulation "sinks" in the environment, and estimation of potential exposure levels for ecosystems and human populations.
Development of Innovative In Situ Monitoring Technologies for this compound
Current methods for detecting nitrated PAHs typically involve collecting samples in the field followed by laboratory-based analysis, which is time-consuming and provides only a snapshot in time. mdpi.com There is a pressing need for innovative technologies that can perform in situ, real-time monitoring of this compound.
Passive Sampling: Passive sampling devices, which accumulate contaminants over time, offer a cost-effective method for obtaining time-weighted average concentrations in air and water. epa.govchromatographyonline.comnoaa.govresearchgate.netepa.gov Research is needed to develop and calibrate passive samplers specifically for this compound and other nitrated and oxygenated PAHs.
Sensors: The development of chemical and biological sensors holds great promise for the rapid and sensitive detection of this compound.
Electrochemical Sensors: These devices measure changes in electrical signals upon interaction with the target analyte. rsc.orgacs.orgnih.govresearchgate.netscispace.com The development of electrodes modified with materials that have a high affinity for this compound could lead to highly selective and sensitive sensors.
Biosensors: These sensors utilize biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a signal. rsc.org Genetically engineered microorganisms that produce a fluorescent signal in the presence of nitroaromatic compounds could be adapted for the detection of this compound. rsc.org
Fluorescence-Based Sensors: The inherent fluorescence of some aromatic compounds can be quenched in the presence of nitroaromatic compounds. mdpi.comnih.gov This principle can be exploited to design fluorescent polymers or materials for sensing this compound. researchgate.netacs.org
These emerging technologies have the potential to revolutionize the environmental monitoring of this compound, enabling a better understanding of its spatial and temporal distribution.
Identification of Knowledge Gaps and Opportunities for Interdisciplinary Research Collaborations
Addressing the challenges associated with this compound requires a concerted effort from researchers across multiple disciplines. The significant knowledge gaps that currently exist also present exciting opportunities for collaborative research. acs.orgnih.govmdpi.comcopernicus.org
Key Knowledge Gaps:
Toxicity Data: There is a critical lack of toxicological data for this compound. Studies are needed to assess its potential carcinogenicity, mutagenicity, and endocrine-disrupting effects.
Environmental Concentrations: More extensive monitoring is required to determine the prevalence of this compound in various environmental compartments, including air, water, soil, and biota. nih.gov
Transformation Pathways: A clearer understanding of the chemical and biological transformation pathways of this compound is necessary to predict its environmental persistence and the formation of potentially more toxic byproducts. mdpi.com
Opportunities for Interdisciplinary Research:
Environmental Chemistry and Toxicology: Collaborations between environmental chemists and toxicologists are essential to link the presence of this compound and its byproducts in the environment to potential adverse health effects. researchgate.netnih.gov
Analytical Chemistry and Materials Science: The development of novel monitoring technologies will require expertise from both analytical chemists and materials scientists to design and synthesize selective recognition elements and transducer materials.
Environmental Modeling and Public Health: Integrating improved environmental fate models with public health research can help to identify populations at higher risk of exposure and inform regulatory decision-making. nih.govfrontiersin.org
By fostering these interdisciplinary collaborations, the scientific community can more effectively address the unknowns surrounding this compound and ensure a more comprehensive understanding of its role in the complex mixture of environmental contaminants.
Q & A
Q. What are the recommended synthetic pathways for 3-Nitro-1-fluoranthenol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the fluoranthene core. A plausible route includes:
Fluorination : Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions (50–70°C, inert atmosphere) .
Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Monitor regioselectivity using TLC or HPLC .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key Parameters: Reaction temperature, stoichiometry of nitrating agents, and solvent polarity.
Q. How can researchers characterize this compound, and what analytical benchmarks should be prioritized?
Methodological Answer: Use a multi-technique approach:
- ¹⁹F NMR : Confirm fluorine position and purity (δ ~ -110 to -120 ppm for aromatic F) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calc. for C₁₃H₈FNO₂: 237.0534) and fragmentation patterns .
- Melting Point : Compare with literature values (e.g., analogues like 3-Fluoro-4-nitrophenol: mp 93–95°C ).
- IR Spectroscopy : Identify nitro (1520 cm⁻¹, asymmetric stretch) and hydroxyl (3200–3400 cm⁻¹) groups.
Q. What solvent systems are optimal for solubility studies, and how can purification challenges be addressed?
Methodological Answer:
- Solubility Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution; use UV-Vis spectroscopy to quantify solubility limits.
- Purification : For insoluble byproducts, employ Soxhlet extraction (hexane/acetone) or sublimation under reduced pressure (50–80°C) .
- Purity Validation : Differential Scanning Calorimetry (DSC) to detect polymorphic impurities.
Advanced Research Questions
Q. How does the stability of this compound vary under experimental conditions (e.g., light, pH)?
Methodological Answer:
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use actinometry to quantify photolytic half-life .
- pH Stability : Incubate in buffered solutions (pH 2–12) at 25°C; analyze decomposition products using LC-MS. Nitro groups may hydrolyze to amines under acidic conditions .
- Thermal Stability : TGA/DSC to assess decomposition thresholds (>150°C likely for nitroaromatics).
Q. How should researchers resolve contradictions in spectral data (e.g., conflicting NMR assignments)?
Methodological Answer:
- Cross-Validation : Compare ¹H-¹³C HSQC and HMBC spectra to confirm connectivity. For fluorine, use ¹⁹F-¹H HOESY to probe spatial interactions .
- Reference Standards : Synthesize or source isotopically labeled analogues (e.g., ¹⁵N-labeled nitro compounds) to validate peaks .
- Computational Aids : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and reconcile experimental vs. theoretical data .
Q. What computational strategies are effective for studying the electronic properties of this compound?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 (basis set: cc-pVDZ) to predict reactivity .
- Electrostatic Potential Maps : Visualize electron-deficient regions (nitro group) to guide substitution reactions.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions.
Q. How can researchers investigate biological interactions (e.g., enzyme inhibition) of this compound?
Methodological Answer:
- Enzyme Assays : Use fluorometric assays (e.g., cytochrome P450 inhibition) with varying substrate concentrations (0.1–100 μM) .
- Docking Studies : AutoDock Vina to model ligand-enzyme binding; validate with mutagenesis data.
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
